1-(4-Bromo-6-chloro-3-pyridyl)-2-methyl-1-propanone
Description
Molecular Formula: C₁₃H₁₅BrClNO CAS Number: 2741843-22-9 Structural Features:
- A pyridine ring substituted with bromine (4-position) and chlorine (6-position).
- A 2-methylpropanone side chain at the 3-position of the pyridine ring. The bromine and chlorine substituents enhance its electrophilic character, making it a versatile intermediate in medicinal chemistry and organic synthesis .
Properties
Molecular Formula |
C9H9BrClNO |
|---|---|
Molecular Weight |
262.53 g/mol |
IUPAC Name |
1-(4-bromo-6-chloropyridin-3-yl)-2-methylpropan-1-one |
InChI |
InChI=1S/C9H9BrClNO/c1-5(2)9(13)6-4-12-8(11)3-7(6)10/h3-5H,1-2H3 |
InChI Key |
NHLQXUSPUNABNZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C1=CN=C(C=C1Br)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Bromo-6-chloro-3-pyridyl)-2-methyl-1-propanone typically involves the halogenation of a pyridine derivative followed by a Friedel-Crafts acylation reaction. The general steps are:
Halogenation: Starting with 3-pyridyl compounds, bromination and chlorination are carried out using bromine and chlorine sources, respectively, under controlled conditions.
Friedel-Crafts Acylation: The halogenated pyridine is then subjected to Friedel-Crafts acylation using 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-6-chloro-3-pyridyl)-2-methyl-1-propanone can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine and chlorine) can be substituted with other nucleophiles.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.
Major Products
Substitution: Derivatives with different functional groups replacing the halogens.
Reduction: Corresponding alcohols.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: May serve as a probe or ligand in biochemical studies.
Medicine: Potential precursor for pharmaceutical compounds.
Industry: Used in the production of agrochemicals or other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-6-chloro-3-pyridyl)-2-methyl-1-propanone would depend on its specific application. In biochemical contexts, it might interact with specific enzymes or receptors, altering their activity. The presence of halogens can influence its reactivity and binding properties.
Comparison with Similar Compounds
Pyridine-Based Analogues
Pyridine derivatives with halogen substitutions and ketone functionalities are common in drug discovery. Below is a comparative analysis:
| Compound Name | Molecular Formula | Substituents | Key Differences | Reference |
|---|---|---|---|---|
| 1-(4-Bromo-2-chloropyridin-3-yl)ethanone | C₇H₅BrClNO | Br (4), Cl (2), ethanone (3) | Lacks methyl group; smaller side chain | |
| 1-(5-Bromo-2-chloropyridin-3-yl)ethanone | C₇H₅BrClNO | Br (5), Cl (2), ethanone (3) | Different halogen positions on pyridine | |
| 2-Bromo-1-[3-(phenylmethoxy)phenyl]-1-propanone | C₁₆H₁₅BrO₂ | Br (2), phenylmethoxy (3) | Bulkier aromatic system; no pyridine ring | |
| 1-(4-Bromo-6-hydroxypyridin-2-yl)ethanone | C₇H₇BrNO₂ | Br (4), OH (6), ethanone (2) | Hydroxyl group instead of chlorine at 6-position |
Key Observations :
- Substituent Positioning: The placement of halogens (Br, Cl) significantly impacts electronic properties. For example, 1-(4-Bromo-6-chloro-3-pyridyl)-2-methyl-1-propanone has a more electron-deficient pyridine ring compared to hydroxyl-containing analogs, enhancing its electrophilicity .
Non-Pyridine Halogenated Ketones
Compounds with aromatic/heteroaromatic systems and halogen substitutions but differing in core structure:
| Compound Name | Molecular Formula | Core Structure | Unique Features | Reference |
|---|---|---|---|---|
| 1-(4-Bromo-2-trifluoromethylphenyl)ethanone | C₉H₆BrF₃O | Benzene | Trifluoromethyl group; no pyridine | |
| 2-Bromo-5-trifluoromethylpyridine | C₆H₃BrF₃N | Pyridine | No ketone functionality | |
| 1-(3-Bromo-5-methylphenyl)propan-2-one | C₁₀H₁₁BrO | Benzene | Methyl group at meta position; simpler ketone |
Key Observations :
- Electron-Withdrawing Effects: The trifluoromethyl group in 1-(4-Bromo-2-trifluoromethylphenyl)ethanone introduces stronger electron-withdrawing effects than halogens alone, altering reactivity in nucleophilic substitutions .
- Ring System Impact : Pyridine-based compounds (e.g., target compound) exhibit distinct electronic and coordination properties compared to benzene derivatives, which can affect their interactions in catalytic or biological contexts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
